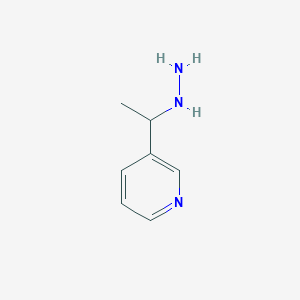

3-(1-Hydrazinylethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Hydrazinylethyl)pyridine, also known as 3-HEP, is a heterocyclic compound that belongs to the pyridine family. It is a simple aromatic ring that forms the basis for many related compounds .

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest in various research studies. For instance, an umpolung approach to the hydroboration of pyridines has been reported, which involves a novel and efficient synthesis of N-H 1,4-dihydropyridines . Another study discussed the reaction between pyridine, MeOK, and B2pin2 carried out in the presence of 18-crown-6 and varied amounts of methanol in tetrahydrofuran (THF) .Molecular Structure Analysis

Pyridine is a six-membered cyclic molecule that follows Huckel’s criteria for aromaticity . In many respects, it is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis

Pyridine derivatives have been involved in various chemical reactions. For instance, a study reported a radical chain monoalkylation of pyridines . Another study discussed the interaction of dihalogen molecules IY (Y = F, Cl, Br, I) with pyridine .Physical And Chemical Properties Analysis

Pyridine is a colorless, flammable liquid that has a distinctive, unpleasant fish-like odor . It is miscible with water and most organic solvents, which contributes to its wide-ranging utility in industrial processes .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential pharmacological applications. For example, Flefel et al. (2018) synthesized a series of new compounds starting from a pyridine derivative and evaluated their antimicrobial and antioxidant activities. Their molecular docking screenings indicated moderate to good binding energies towards GlcN-6-P synthase, a target protein, showcasing their potential in developing new antimicrobial agents Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, Flefel et al., 2018.

Material Science and OLED Applications

In material science, derivatives of 3-(1-Hydrazinylethyl)pyridine have been used to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Li et al. (2016) utilized a related compound, 3-(1H-Pyrazol-1-yl)pyridine, as an electron-transporting unit to create materials that significantly improve the efficiency of blue, green, and white PhOLEDs, highlighting the versatility of pyridine derivatives in electronic applications ACS applied materials & interfaces, Li et al., 2016.

Environmental Science and Water Treatment

In environmental science, the degradation mechanisms of pyridine compounds in drinking water have been studied. Li et al. (2017) developed a dielectric barrier discharge (DBD) system to remove pyridine, demonstrating that degradation was mainly due to the strong oxidizing power of generated ozone and hydroxyl radicals. This research provides a theoretical and experimental basis for using DBD ionization discharge in treating nitrogen heterocyclic compounds in drinking water, showcasing an important application in environmental remediation Journal of environmental sciences, Li et al., 2017.

Advanced Material Synthesis

Chandra et al. (2021) synthesized a 2-D coordination polymer using a pyridyl-hydrazide Schiff base, demonstrating its semiconducting nature and improved conductivity upon light irradiation. This research not only expands the understanding of coordination polymers but also explores their potential in creating advanced materials with specific electronic properties Inorganica Chimica Acta, Chandra et al., 2021.

Wirkmechanismus

Target of Action

It is known that hydrazinopyridines, a class of compounds to which 3-(1-hydrazinylethyl)pyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This suggests that 3-(1-Hydrazinylethyl)pyridine may interact with its targets through the hydrazine group, leading to changes in the target’s structure or function.

Biochemical Pathways

It is known that purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . Given that 3-(1-Hydrazinylethyl)pyridine is a pyridine derivative, it is plausible that it may affect these pathways or others related to pyridine metabolism.

Pharmacokinetics

The molecular weight of 3-(1-hydrazinylethyl)pyridine is 13718 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It is known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that 3-(1-Hydrazinylethyl)pyridine may have similar effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-pyridin-3-ylethylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKJLQJCNDVKIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611413 |

Source

|

| Record name | 3-(1-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydrazinylethyl)pyridine | |

CAS RN |

1016681-07-4 |

Source

|

| Record name | 3-(1-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.